molecular formula C24H18N2OS2 B11468073 3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one

3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11468073
M. Wt: 414.5 g/mol
InChI Key: RIMHCNCDJQRPOU-UHFFFAOYSA-N
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Description

3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a thiazole ring, both of which are substituted with phenyl groups. The presence of these aromatic rings contributes to the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme can be represented as follows:

    Preparation of Thiosemicarbazide Derivative:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-Diphenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide
  • N-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-hydroxybenzamide

Comparison

Compared to similar compounds, 3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. The presence of the thiazolidinone ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18N2OS2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18N2OS2/c27-20-16-28-23(19-14-8-3-9-15-19)26(20)24-25-21(17-10-4-1-5-11-17)22(29-24)18-12-6-2-7-13-18/h1-15,23H,16H2

InChI Key

RIMHCNCDJQRPOU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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